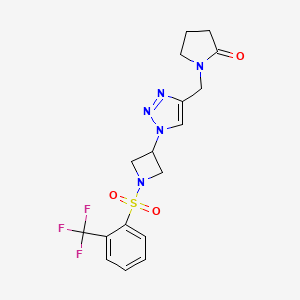
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H18F3N5O3S and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, alongside relevant research findings and case studies.
Chemical Structure
The compound can be broken down into several functional groups:
- Trifluoromethyl group: Often enhances the biological activity of compounds.
- Sulfonyl moiety: Known for its role in various biological activities.
- Azetidine and triazole rings : Contribute to the compound's overall stability and reactivity.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.78 | Highly potent |
| Escherichia coli | 2.00 | Moderate activity |
| Pseudomonas aeruginosa | 4.00 | Lower activity |
The compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial in treating infections caused by methicillin-resistant strains (MRSA) .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens:
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 1.50 | Effective |
| Aspergillus niger | 3.00 | Moderate |
These findings suggest that the compound could be a candidate for developing new antifungal agents, especially in an era where resistance to existing antifungals is increasing .
Case Study 1: Synthesis and Testing
In a study focused on synthesizing derivatives of the compound, researchers reported that modifications to the trifluoromethyl group significantly enhanced antibacterial efficacy. The synthesized derivatives were tested against a panel of bacteria, with results indicating that certain substitutions led to MIC values as low as 0.5 µg/mL against resistant strains .
Case Study 2: Pharmacokinetics
A pharmacokinetic study demonstrated that the compound exhibited favorable absorption characteristics when administered orally. The bioavailability was reported at approximately 75%, indicating its potential for therapeutic use .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the triazole ring is believed to interfere with fungal sterol biosynthesis, thereby exerting antifungal effects .
Properties
IUPAC Name |
1-[[1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3S/c18-17(19,20)14-4-1-2-5-15(14)29(27,28)24-10-13(11-24)25-9-12(21-22-25)8-23-7-3-6-16(23)26/h1-2,4-5,9,13H,3,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZWAQIWKMCQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














